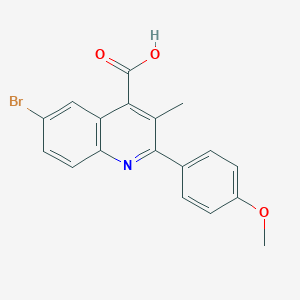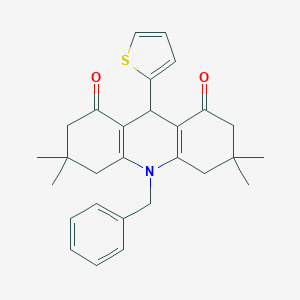
6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C17H12BrNO3 . It is a derivative of quinoline, a class of organic compounds that are widely used in the synthesis of pharmaceuticals and dyes .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formula, C17H12BrNO3. It contains a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. Attached to this core are a bromine atom, a methoxyphenyl group, and a carboxylic acid group .Chemical Reactions Analysis
Boronic acids and their esters, which are related to this compound, are known to undergo protodeboronation, a reaction where the boron group is replaced by a hydrogen . This reaction is catalyzed by a radical initiator . In addition, these compounds can also undergo hydrolysis, especially in water .Applications De Recherche Scientifique
Brominated Compounds in Marine Algae
Brominated compounds, similar in structure to 6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid, have been found in marine algae, indicating potential biological roles and applications. For example, bromophenols coupled with nucleoside bases and brominated tetrahydroisoquinolines from the red alga Rhodomela confervoides exhibit unique structural features and potential biological activities (Ma et al., 2007).
Synthetic Applications and Cytotoxic Activities
The compound's structural framework is conducive to synthetic modifications, leading to derivatives with significant cytotoxic activities against various cancer cell lines. For instance, acronycine analogues, incorporating structural motifs similar to this compound, have shown potent cytotoxic activities (Bongui et al., 2005).
Photolabile Protecting Groups
Brominated hydroxyquinoline, a related compound, has been employed as a photolabile protecting group with sensitivity to multiphoton excitation, indicating potential applications in photochemistry and biological studies (Fedoryak & Dore, 2002).
Fluorescent Labeling Reagents
Novel stable fluorophores based on the quinoline structure, such as 6-methoxy-4-quinolone, have been developed for use in biomedical analysis due to their strong fluorescence in a wide pH range of aqueous media. These properties make them suitable for fluorescent labeling reagents (Hirano et al., 2004).
Antioxidant Activities
Research on marine red algae Rhodomela confervoides has led to the isolation of bromophenols with potent antioxidant activities. These findings suggest the potential of brominated compounds in the development of natural antioxidants for food preservation and health applications (Li et al., 2011).
Propriétés
IUPAC Name |
6-bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3/c1-10-16(18(21)22)14-9-12(19)5-8-15(14)20-17(10)11-3-6-13(23-2)7-4-11/h3-9H,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEVJPVQKZGMIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)Br)N=C1C3=CC=C(C=C3)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359848 |
Source


|
| Record name | 6-bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354539-71-2 |
Source


|
| Record name | 6-bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-benzyl-5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444268.png)
![Methyl 2-({[3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridin-2-yl]carbonyl}amino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B444269.png)
![Isopropyl 4-phenyl-2-[(3-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B444271.png)
![5-(4-bromophenyl)-3-chloro-N-isobutyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444273.png)
![N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444275.png)


![5-(4-bromophenyl)-N-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B444281.png)
![5-(4-bromophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B444284.png)
![2-{[4-(4-Chlorophenyl)-3-(ethoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B444285.png)
![2-(4-TERT-BUTYLPHENYL)-4-[4-(2-ETHOXYPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE](/img/structure/B444286.png)
![2-[(4-Benzoyl-1-piperazinyl)carbonyl]-5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B444289.png)
![3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444290.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-methoxybenzenesulfonohydrazide](/img/structure/B444291.png)
